2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H8F2O. It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-one: The non-fluorinated parent compound.
2,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: A chlorinated analogue.
2,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-one: A brominated analogue.
Uniqueness
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8F2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |
InChI Key |
QTWXAFYNNWYLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1F |
Origin of Product |
United States |
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